molecular formula C10H13NO2 B1485481 2-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165502-53-2

2-{[trans-2-Hydroxycyclobutyl]amino}phenol

Cat. No.: B1485481
CAS No.: 2165502-53-2
M. Wt: 179.22 g/mol
InChI Key: RHYLOLTZUBYJKJ-PSASIEDQSA-N
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Description

2-{[trans-2-Hydroxycyclobutyl]amino}phenol is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring with a hydroxyl group and an amino group attached to a phenol moiety

Biochemical Analysis

Biochemical Properties

2-{[trans-2-Hydroxycyclobutyl]amino}phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition is due to the compound’s ability to bind to the enzyme’s active site, preventing the conversion of fatty acids into inflammatory mediators. Additionally, this compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses . This activation leads to the upregulation of genes involved in detoxification and protection against oxidative damage. Furthermore, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with lipoxygenase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications. This modulation results in changes in the expression of genes involved in oxidative stress response, inflammation, and cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies. Long-term exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity. Additionally, this compound can modulate the activity of key metabolic enzymes, affecting cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s bioavailability and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function . Additionally, this compound can localize to the nucleus, where it influences gene expression by interacting with transcription factors and chromatin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol typically involves the reaction of trans-2-hydroxycyclobutylamine with phenol under specific conditions. The reaction can be carried out using a variety of reagents, such as coupling agents and catalysts, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[trans-2-Hydroxycyclobutyl]amino}phenol has a range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as an active pharmaceutical ingredient.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Aminophenol: Similar structure but lacks the cyclobutyl ring.

  • Trans-2-Hydroxycyclobutylamine: Similar to the compound but without the phenol group.

  • Other phenolic amines: Compounds with similar functional groups but different ring structures.

Uniqueness: 2-{[trans-2-Hydroxycyclobutyl]amino}phenol stands out due to its unique combination of the cyclobutyl ring and phenol moiety, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-4-2-1-3-7(9)11-8-5-6-10(8)13/h1-4,8,10-13H,5-6H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYLOLTZUBYJKJ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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